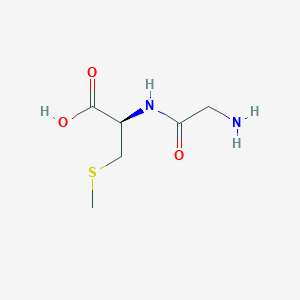![molecular formula C20H22N4O2S2 B14592935 2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] CAS No. 61238-29-7](/img/structure/B14592935.png)
2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is a chemical compound characterized by the presence of disulfide bonds and indole structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] typically involves the coupling of mercaptoethylamine with indole derivatives. One common method includes the reaction of mercaptoethylamine with hydrogen peroxide in an inert atmosphere. The reaction is carried out in water at a controlled temperature of 40°C, yielding the disulfide compound with a high yield of approximately 97.5% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] undergoes various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] involves the interaction of its disulfide bonds with biological molecules. The disulfide bonds can undergo redox reactions, influencing the redox state of cells and affecting various cellular processes. The compound may target specific proteins or enzymes involved in redox regulation and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediyldiethanamine: Similar disulfide structure but lacks the indole moiety.
2,2’-Disulfanediylbis(1H-pyrrole-3-carbonitriles): Contains pyrrole instead of indole.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Contains benzamide groups instead of indole.
Uniqueness
2,2’-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol] is unique due to its combination of disulfide bonds and indole structures, which confer specific chemical properties and potential biological activities not found in similar compounds.
Eigenschaften
CAS-Nummer |
61238-29-7 |
|---|---|
Molekularformel |
C20H22N4O2S2 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-2-[[3-(2-aminoethyl)-5-hydroxy-1H-indol-2-yl]disulfanyl]-1H-indol-5-ol |
InChI |
InChI=1S/C20H22N4O2S2/c21-7-5-13-15-9-11(25)1-3-17(15)23-19(13)27-28-20-14(6-8-22)16-10-12(26)2-4-18(16)24-20/h1-4,9-10,23-26H,5-8,21-22H2 |
InChI-Schlüssel |
CFXUGMHRLKMEDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=C(N2)SSC3=C(C4=C(N3)C=CC(=C4)O)CCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


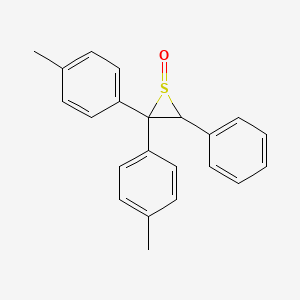
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dichlorophenyl)amino]-](/img/structure/B14592860.png)
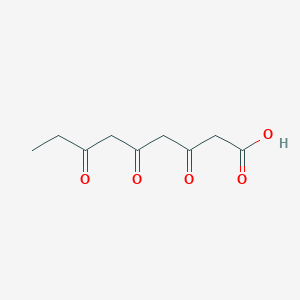
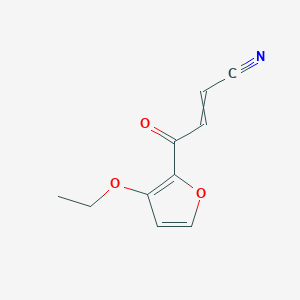
![(2aR,7bR)-2-(4-methylphenyl)-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14592899.png)
![1,3,3-Trimethyl-2-[2-(methylsulfanyl)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14592906.png)
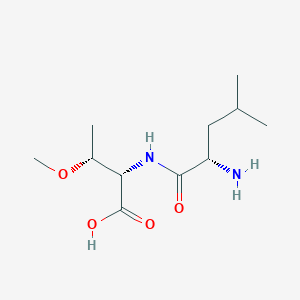
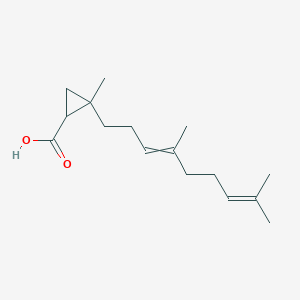
![Butanoic acid, 4-[2-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14592928.png)


![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)
